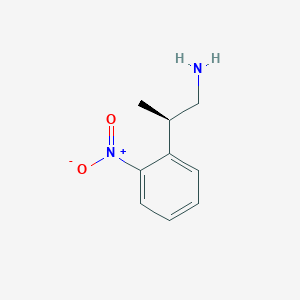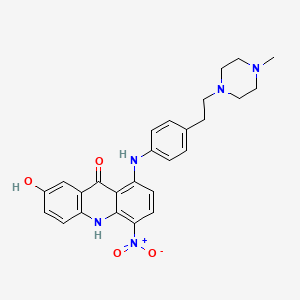
5-Iodopyridin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodopyridin-2(1H)-one hydrochloride is an organic compound with the molecular formula C5H4INO. It is a derivative of pyridine, where the hydrogen at the 5th position is replaced by an iodine atom, and the nitrogen in the pyridine ring is bonded to a hydroxyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodopyridin-2(1H)-one hydrochloride can be synthesized through several methods. One common method involves the iodination of pyridin-2(1H)-one. The reaction typically uses iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the 5th position of the pyridine ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Iodopyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of deiodinated pyridin-2(1H)-one.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Iodopyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials and as a building block in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Iodopyridin-2(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
5-Iodopyridin-2-amine: Similar structure but with an amino group instead of a hydroxyl group.
5-Bromopyridin-2(1H)-one: Bromine atom instead of iodine.
5-Chloropyridin-2(1H)-one: Chlorine atom instead of iodine.
Uniqueness
5-Iodopyridin-2(1H)-one hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of biologically active molecules .
Properties
Molecular Formula |
C5H5ClINO |
|---|---|
Molecular Weight |
257.46 g/mol |
IUPAC Name |
5-iodo-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C5H4INO.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H |
InChI Key |
POLANFBEZMSSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



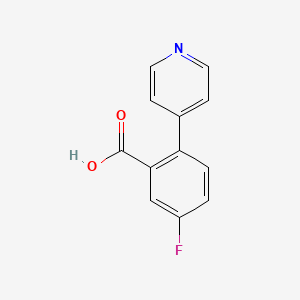
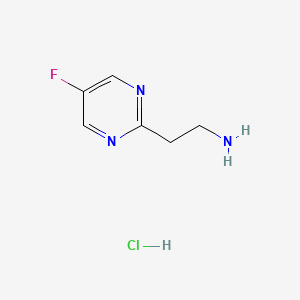
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
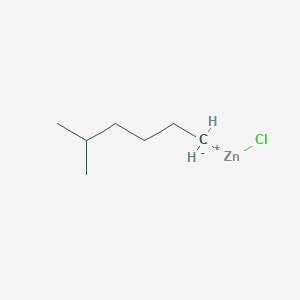
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
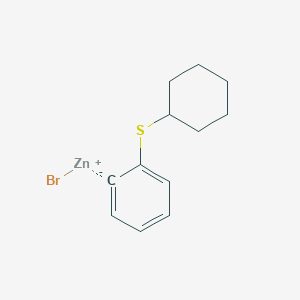
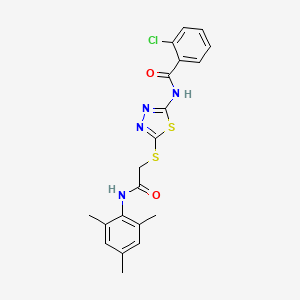
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
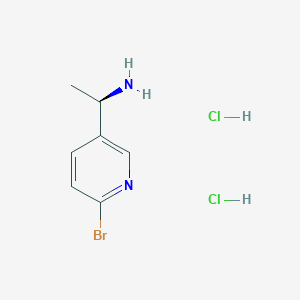
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
